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# Application Note: Spectrophotometric Determination of Phenthoate in Vegetable Samples

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Compound of Interest		
Compound Name:	Phenthoate	
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# **Abstract**

This application note details a simple, rapid, and sensitive spectrophotometric method for the quantitative determination of **Phenthoate** residues in various vegetable samples. The method is based on an azo-coupling reaction that produces a stable, colored dye, which is then quantified using UV-Visible spectrophotometry. This protocol is designed for researchers in food safety, environmental monitoring, and agricultural sciences, providing a cost-effective alternative to chromatographic techniques for the routine analysis of **Phenthoate**.

## Introduction

Phenthoate is a widely used organophosphate insecticide in agriculture to protect crops from various pests.[1][2] However, its persistence in the environment and potential accumulation in food products pose a significant risk to human health.[1][2] Therefore, the development of reliable and accessible analytical methods for monitoring Phenthoate residues in food commodities is of paramount importance. While chromatographic methods are commonly employed for pesticide analysis, they often require expensive instrumentation and extensive sample cleanup procedures.[1] Spectrophotometry offers a simpler, more economical, and faster alternative for the quantification of pesticides like Phenthoate.[1]

This application note describes a validated spectrophotometric method based on the diazotization of 4-aminoazobenzene and its subsequent coupling with **Phenthoate** to form a



distinct orange-colored dye.[1][2] The intensity of the color, which is directly proportional to the concentration of **Phenthoate**, is measured at a maximum absorbance of 480 nm.[1][2]

# **Principle of the Method**

The method involves a two-step chemical reaction. First, 4-aminoazobenzene is diazotized using sodium nitrite in an acidic medium (hydrochloric acid) to form a diazonium salt. This reactive intermediate then undergoes an azo-coupling reaction with **Phenthoate**, resulting in the formation of a stable and colored azo dye. The absorbance of this dye is measured spectrophotometrically, and the concentration of **Phenthoate** is determined from a calibration curve.

# **Experimental Protocols Reagents and Solutions**

- Phenthoate Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of analytical grade Phenthoate and dissolve it in a minimal amount of suitable solvent (e.g., ethanol).
   Transfer to a 100 mL volumetric flask and make up to the mark with double-distilled water.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with double-distilled water.
- Sodium Nitrite Solution (1% w/v): Dissolve 1 g of sodium nitrite in 100 mL of double-distilled water.[1]
- Hydrochloric Acid (0.5 M): Prepare by diluting concentrated hydrochloric acid with doubledistilled water.[1]
- 4-aminoazobenzene Solution (1% w/v): Dissolve 1 g of 4-aminoazobenzene in 25 mL of ethanol and dilute to 100 mL with double-distilled water.[1]
- Diazotized 4-aminoazobenzene Reagent: To 1 mL of 1% 4-aminoazobenzene solution, add 1 mL of 1% sodium nitrite solution and 1 mL of 0.5 M hydrochloric acid. This reagent should be freshly prepared before use.[1]

# **Sample Preparation**



- Collection and Homogenization: Collect representative vegetable samples from the field or market.[1] Wash the samples with distilled water to remove any surface dirt. Chop the samples into small pieces and homogenize using a blender.
- Extraction: Weigh 5.0 g of the homogenized vegetable sample and macerate it with 50 mL of double-distilled water.[1]
- Filtration and Centrifugation: Filter the macerate through Whatman No. 40 filter paper.[1] Centrifuge the filtrate at 1850 rpm for 10 minutes to remove any suspended particles.[1]
- Evaporation and Reconstitution: Take the supernatant and evaporate it to dryness on a water bath. Dissolve the residue in 10 mL of double-distilled water.[1] This solution is now ready for analysis.

# **Analytical Procedure**

- Calibration Curve:
  - Pipette aliquots of the working standard solutions of Phenthoate (e.g., corresponding to 5, 10, 15, 20, 25, 30, 35, and 40 μg) into a series of 25 mL graduated tubes.[1]
  - To each tube, add 1.0 mL of the freshly prepared diazotized 4-aminoazobenzene reagent.
     [1]
  - Shake the tubes thoroughly and keep them at 0-5°C for 10 minutes to allow for full color development.[1]
  - Dilute the final solution to the 25 mL mark with double-distilled water.[1]
  - Measure the absorbance of each solution at 480 nm against a reagent blank (prepared in the same manner but without the **Phenthoate** standard).[1]
  - Plot a graph of absorbance versus the concentration of **Phenthoate** to obtain the calibration curve.
- Sample Analysis:



- Take a suitable aliquot (e.g., 1-5 mL) of the prepared sample extract into a 25 mL graduated tube.
- Follow the same procedure as described for the calibration curve (steps 2-5).
- Measure the absorbance of the sample solution at 480 nm against the reagent blank.
- Determine the concentration of **Phenthoate** in the sample aliquot from the calibration curve.

# Calculation

The concentration of **Phenthoate** in the original vegetable sample can be calculated using the following formula:

Phenthoate ( $\mu g/g$ ) = (C x V\_final x D) / W

#### Where:

- C = Concentration of Phenthoate from the calibration curve (μg/mL)
- V final = Final volume of the colored solution (25 mL)
- D = Dilution factor (if any)
- W = Weight of the vegetable sample taken (5 g)

# **Data Presentation**

Table 1: Analytical Parameters of the Spectrophotometric Method



Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	480 nm	[1][2]
Beer's Law Range	5 - 40 μg in 25 mL	[1][2]
Molar Absorptivity	$1.083 \times 10^7 \text{ L mol}^{-1} \text{ cm}^{-1}$	[1][2]
Sandell's Sensitivity	0.99 x 10 <sup>-5</sup> μg cm <sup>-2</sup>	[1][2]
Standard Deviation	± 0.003	[1][2]
Relative Standard Deviation	0.89%	[1][2]

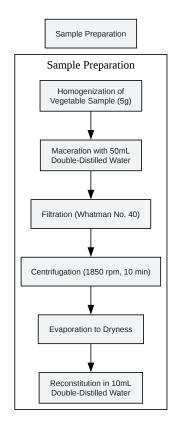
Table 2: Recovery of Phenthoate from Spiked Vegetable Samples

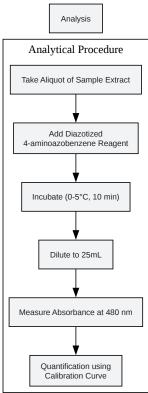
Vegetable Sample	Amount of Phenthoate Added (µg)	Amount Found (μg)	Recovery (%)
Green Beans	10	9.8	98
Potatoes	10	9.5	95
Cauliflower	10	9.2	92
Tomato	10	8.5	85

Data adapted from a study by Bhatt et al. (2020) where known amounts of **Phenthoate** were added to various samples and analyzed by the proposed method.[1]

# **Visualizations**



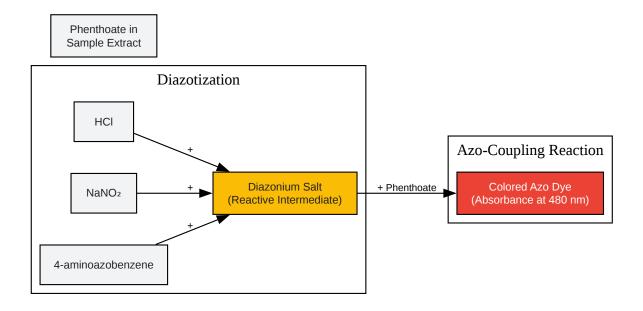




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Caption: Experimental workflow for the spectrophotometric determination of **Phenthoate**.





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Caption: Chemical principle of the azo-coupling reaction for **Phenthoate** detection.

# Conclusion

The described spectrophotometric method provides a reliable, sensitive, and straightforward approach for the determination of **Phenthoate** residues in vegetable samples.[1][2] Its simplicity and cost-effectiveness make it a suitable technique for routine monitoring in laboratories with limited access to advanced analytical instrumentation. The method demonstrates good accuracy and precision, making it a valuable tool for ensuring food safety and monitoring environmental contamination.[1]

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## References



- 1. jru-b.com [jru-b.com]
- 2. researchgate.net [researchgate.net]
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